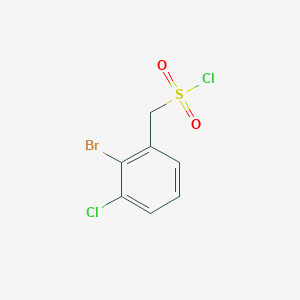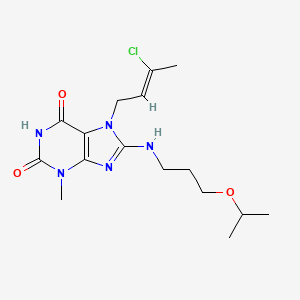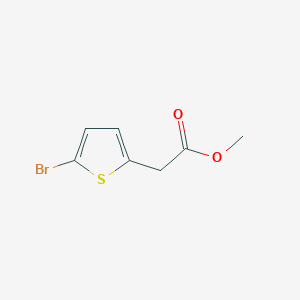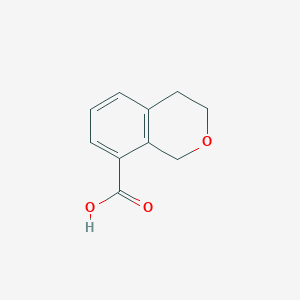![molecular formula C20H28N4O B2622272 N-(1-cyanocyclopentyl)-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide CAS No. 1311758-24-3](/img/structure/B2622272.png)
N-(1-cyanocyclopentyl)-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclopentyl)-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanocyclopentyl group, a piperidine ring, and a 4-methylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide typically involves multiple steps:
-
Formation of the Cyanocyclopentyl Group: : This step involves the introduction of a cyano group to a cyclopentane ring. This can be achieved through a nucleophilic substitution reaction using a suitable cyanide source such as sodium cyanide or potassium cyanide under basic conditions.
-
Synthesis of the Piperidine Ring: : The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine, under acidic or basic conditions.
-
Coupling of the 4-Methylphenyl Group: : The 4-methylphenyl group can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative of the 4-methylphenyl group and a suitable palladium catalyst.
-
Final Assembly: : The final step involves coupling the cyanocyclopentyl group with the piperidine ring and the 4-methylphenyl group. This can be achieved through an amide bond formation reaction using reagents like carbodiimides (e.g., EDCI) and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
-
Reduction: : Reduction reactions can target the cyano group, converting it to an amine group under hydrogenation conditions using catalysts like palladium on carbon.
-
Substitution: : The aromatic 4-methylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for reduction.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the reduction of the cyano group.
Substitution: Halogenated or nitrated derivatives of the 4-methylphenyl group.
科学研究应用
Chemistry
In chemistry, N-(1-cyanocyclopentyl)-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. Its structural features make it a candidate for studying receptor-ligand interactions.
Medicine
In medicine, derivatives of this compound may be explored for their potential pharmacological activities. The presence of the piperidine ring and the 4-methylphenyl group suggests possible applications in the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(1-cyanocyclopentyl)-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide involves its interaction with specific molecular targets. The piperidine ring may interact with receptors or enzymes, modulating their activity. The cyano group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-(1-cyanocyclopentyl)-2-{4-[(4-chlorophenyl)amino]piperidin-1-yl}acetamide: Similar structure with a chlorine atom instead of a methyl group.
N-(1-cyanocyclopentyl)-2-{4-[(4-fluorophenyl)amino]piperidin-1-yl}acetamide: Similar structure with a fluorine atom instead of a methyl group.
Uniqueness
N-(1-cyanocyclopentyl)-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The combination of the cyano group and the piperidine ring also provides distinct properties that can be exploited in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-(4-methylanilino)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-16-4-6-17(7-5-16)22-18-8-12-24(13-9-18)14-19(25)23-20(15-21)10-2-3-11-20/h4-7,18,22H,2-3,8-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEZFSKMUXVPFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CCN(CC2)CC(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-((3,4-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2622190.png)
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methylphenyl)urea](/img/structure/B2622193.png)

![1-(4-Methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2622197.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2622198.png)
![2-Benzyl-6-(2-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![3-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid](/img/structure/B2622202.png)
![ethyl 5-[2-(4-chlorophenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2622203.png)

![ethyl 3-(4-fluorophenyl)-5-(naphthalene-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2622206.png)
![(Z)-3-(dimethylamino)-1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2-propen-1-one](/img/structure/B2622207.png)


